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Cat. No.: B1493550

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toringin is a naturally occurring bioflavonoid with the molecular formula C21H2009.[1] Primarily
isolated from the herbs of Malus spectabilis, this compound has garnered significant interest for
its potential therapeutic applications, particularly in the context of myotonic dystrophy type 1
(DM1). This document provides a detailed technical overview of Toringin, encompassing its
chemical structure, physicochemical properties, and its mechanism of action related to the
mitigation of expanded CTG repeat toxicity. Experimental protocols for its characterization and
a schematic of its proposed signaling pathway are also presented.

Chemical Structure and Identification

Toringin is a flavonoid glycoside. Its chemical structure consists of a flavone backbone
(chrysin) to which a B-D-glucopyranosyl moiety is attached at the 5-position.

o |[UPAC Name: 7-hydroxy-2-phenyl-5-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-
(hydroxymethyl)oxan-2-ylJoxy}-4H-chromen-4-one

e Molecular Formula: C21H2009

e CAS Number: 1329-10-8[1]

Physicochemical Properties
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A summary of the known quantitative data for Toringin is presented in Table 1. This data is
crucial for its handling, formulation, and application in experimental settings.

Property Value Source
Molecular Weight 416.38 g/mol [1]

Physical Description Powder ChemFaces
Purity >98% ChemFaces

. > 2.5 mg/mL in 10% DMSO /
Solubility _ [2]
90% Corn Oil

> 2.08 mg/mL in 10% DMSO /
40% PEG300 / 5% Tween-80/ [2]
45% Saline

= 2.08 mg/mL in 10% DMSO /
90% (20% SBE-B-CD in [2]

Saline)

Table 1: Physicochemical properties of Toringin.

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unequivocal identification and
characterization of Toringin.

UV-Vis Spectroscopy

The UV-Vis spectrum of flavonoids like Toringin typically shows two major absorption bands.
For a structurally similar compound, rutin (a quercetin glycoside), the absorption maxima
(Amax) are observed at approximately 204 nm, 256 nm, and 355 nm.[3] These bands
correspond to the electronic transitions within the benzoyl and cinnamoyl systems of the
flavonoid structure.

Infrared (IR) Spectroscopy
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The IR spectrum of Toringin is expected to exhibit characteristic absorption peaks
corresponding to its functional groups. Based on its structure, the following peaks can be
anticipated:

O-H stretching (phenolic and alcoholic): A broad band in the region of 3500-3200 cm~1[4]

C-H stretching (aromatic and aliphatic): Peaks slightly above and below 3000 cm~1[5]

C=0 stretching (ketone in the pyran ring): A strong absorption band around 1650 cm~1

C=C stretching (aromatic rings): Bands in the region of 1600-1450 cm~1[5]

C-0O stretching (ethers and alcohols): Strong absorptions in the 1300-1000 cm~* region[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are critical for the detailed structural elucidation of Toringin. The
spectra would reveal the specific chemical environments of each proton and carbon atom in the
molecule. Although a complete, assigned spectrum for Toringin is not readily available in the
public domain, the expected chemical shifts can be predicted based on its structural
components (chrysin and glucose).

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of Toringin (416.38 g/mol ).
Fragmentation patterns observed in MS/MS experiments would provide further structural
information, such as the loss of the glucose moiety (a mass difference of 162.14 g/mol ) from
the parent ion.

Experimental Protocols
Isolation and Purification of Toringin from Malus
spectabilis

The following is a general protocol for the isolation and purification of flavonoids from plant
material, which can be adapted for Toringin:

e Extraction:
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o Air-dried and powdered plant material (e.g., bark or leaves of Malus spectabilis) is
subjected to Soxhlet extraction with a solvent of medium polarity, such as ethyl acetate or
methanol, for several hours.

o The crude extract is then concentrated under reduced pressure using a rotary evaporator.

o Chromatographic Purification:

o Column Chromatography: The crude extract is subjected to column chromatography on
silica gel. The column is eluted with a gradient of solvents, typically starting with a non-
polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent
(e.g., ethyl acetate and then methanol). Fractions are collected and monitored by thin-
layer chromatography (TLC).

o Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the
compound of interest are further purified by preparative HPLC on a C18 column using a
mobile phase such as a methanol/water or acetonitrile/water gradient.

e Characterization:

o The purified compound is identified and characterized using spectroscopic methods as
described in Section 3 (UV-Vis, IR, NMR, and Mass Spectrometry).

Biological Activity and Signaling Pathway

Toringin has been identified as a promising compound for the treatment of myotonic dystrophy
type 1 (DM1). DM1 is caused by the expansion of a CTG trinucleotide repeat in the 3'-
untranslated region of the dystrophia myotonica protein kinase (DMPK) gene.[6] The
transcribed CUG repeat RNA forms hairpin structures that are toxic to the cell.

The primary pathogenic mechanism involves the sequestration of the muscleblind-like 1
(MBNL1) splicing regulator by these toxic RNA hairpins, leading to its loss of function.[7]
Concurrently, there is an upregulation and hyperphosphorylation of the CUG-binding protein 1
(CUGBP1).[7][8] The imbalance between MBNL1 and CUGBP1 activity leads to aberrant
alternative splicing of numerous pre-mRNAs, causing the multisystemic symptoms of DM1.[7]
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Toringin is reported to ameliorate the toxic effects of these expanded CUG repeats. It is
believed to act by preventing the sequestration of MBNL1 and/or modulating the activity of
CUGBP1, thereby restoring normal splicing patterns.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action of Toringin in the context

of myotonic dystrophy type 1.
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Proposed mechanism of Toringin in DM1.

Conclusion

Toringin is a flavonoid with significant potential as a therapeutic agent for myotonic dystrophy
type 1. Its ability to counteract the primary pathogenic mechanism of the disease at the RNA
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level makes it a compelling candidate for further research and drug development. This guide
provides a foundational understanding of its chemical and biological properties to aid
researchers in this endeavor. Further studies are warranted to fully elucidate its
pharmacokinetic and pharmacodynamic profiles and to establish its clinical efficacy and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. Toringin - Immunomart [immunomart.com]

. medchemexpress.com [medchemexpress.com]

. UV-Vis Spectrum of Rutin | SIELC Technologies [sielc.com]

. Ccpb-us-el.wpmucdn.com [cpb-us-el.wpmucdn.com]

. IR _2007 [uanlch.vscht.cz]

. Pathogenic mechanisms of myotonic dystrophy - PubMed [pubmed.ncbi.nim.nih.gov]

. Pathogenic mechanisms of myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

°
[e0] ~ (o)) )] EaN w N -

. Therapeutics Development in Myotonic Dystrophy Type | - PMC [pmc.ncbi.nlm.nih.gov]

« To cite this document: BenchChem. [Toringin: A Comprehensive Technical Overview].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1493550#what-is-the-chemical-structure-of-toringin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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